2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with the Quinazolinone Framework: The indole derivative is then coupled with a quinazolinone precursor through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinazolinone moieties, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-Methoxy-2-methyl-3-indoleacetic acid: An indole derivative with similar structural features.
Uniqueness
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of an indole moiety with a quinazolinone framework, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-18-20(22-17-19(33-3)13-15-24(22)30(18)2)14-16-27-29-23-10-6-5-9-21(23)28(32)31(27)25-11-7-8-12-26(25)34-4/h5-17H,1-4H3/b16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUNWVMCBBDHU-JQIJEIRASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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